molecular formula C11H17NO3 B13343350 2-Methyl-3-oxo-2-azaspiro[4.5]decane-8-carboxylic acid

2-Methyl-3-oxo-2-azaspiro[4.5]decane-8-carboxylic acid

Cat. No.: B13343350
M. Wt: 211.26 g/mol
InChI Key: AXBFXVXFNQAGPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-3-oxo-2-azaspiro[45]decane-8-carboxylic acid is a spiro compound characterized by its unique bicyclic structure, which includes a nitrogen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-oxo-2-azaspiro[4.5]decane-8-carboxylic acid typically involves the use of commercially available reagents. One common method includes the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane, followed by a series of steps including alkylation and heterocyclization . The reaction conditions are generally mild, making the process convenient and efficient.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly practices.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-3-oxo-2-azaspiro[4.5]decane-8-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Methyl-3-oxo-2-azaspiro[4.5]decane-8-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-3-oxo-2-azaspiro[4.5]decane-8-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s unique structure allows it to bind effectively to these targets, thereby modulating their activity and exerting its effects.

Comparison with Similar Compounds

Uniqueness: 2-Methyl-3-oxo-2-azaspiro[4.5]decane-8-carboxylic acid stands out due to its spiro structure, which imparts unique chemical and biological properties. This structure provides rigidity and three-dimensional complexity, making it a valuable scaffold in drug discovery and other applications.

Properties

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

2-methyl-3-oxo-2-azaspiro[4.5]decane-8-carboxylic acid

InChI

InChI=1S/C11H17NO3/c1-12-7-11(6-9(12)13)4-2-8(3-5-11)10(14)15/h8H,2-7H2,1H3,(H,14,15)

InChI Key

AXBFXVXFNQAGPB-UHFFFAOYSA-N

Canonical SMILES

CN1CC2(CCC(CC2)C(=O)O)CC1=O

Origin of Product

United States

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